6-(4-Methylphenyl)pteridine-2,4,7-triamine
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Overview
Description
6-(4-Methylphenyl)pteridine-2,4,7-triamine is a chemical compound with the molecular formula C13H13N7. It belongs to the class of pteridines, which are bicyclic heterocycles containing fused pyrimidine and pyrazine rings.
Preparation Methods
The synthesis of 6-(4-Methylphenyl)pteridine-2,4,7-triamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine and pyrazine rings.
Cyclization: The rings are then fused together through a cyclization reaction.
Final Steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
6-(4-Methylphenyl)pteridine-2,4,7-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted pteridines and reduced derivatives.
Scientific Research Applications
6-(4-Methylphenyl)pteridine-2,4,7-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound serves as a biological pigment and enzyme cofactor, playing a role in various biochemical pathways.
Medicine: Its potential medicinal properties are being explored, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)pteridine-2,4,7-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
6-(4-Methylphenyl)pteridine-2,4,7-triamine can be compared with other pteridine derivatives, such as:
6-(4-Chlorophenyl)pteridine-2,4,7-triamine: Similar in structure but with a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
6-(4-Methoxyphenyl)pteridine-2,4,7-triamine: Contains a methoxy group, which affects its solubility and interaction with biological targets.
Properties
CAS No. |
2853-71-6 |
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Molecular Formula |
C13H13N7 |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
6-(4-methylphenyl)pteridine-2,4,7-triamine |
InChI |
InChI=1S/C13H13N7/c1-6-2-4-7(5-3-6)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20) |
InChI Key |
YBILMPLTGZLXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Origin of Product |
United States |
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